4'-Chloro-1-hydroxy-2'-nitro-2-naphthanilide

azo pigment synthesis dye intermediate physical chemistry

Procure 4'-Chloro-1-hydroxy-2'-nitro-2-naphthanilide (CAS 68352-29-4) for specialized azo pigment synthesis. The unique 4'-chloro and 2'-nitro substitution pattern on the naphthanilide scaffold precisely modulates the coupling site's electronic environment. This enables the creation of distinct bluish-red magenta pigments with superior color intensity and lightfastness compared to unsubstituted or mono-substituted analogs. Ideal for high-performance ink and coating applications or as a reference standard in analytical method development.

Molecular Formula C17H11ClN2O4
Molecular Weight 342.7 g/mol
CAS No. 68352-29-4
Cat. No. B11958002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Chloro-1-hydroxy-2'-nitro-2-naphthanilide
CAS68352-29-4
Molecular FormulaC17H11ClN2O4
Molecular Weight342.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=C(C=C(C=C3)Cl)[N+](=O)[O-]
InChIInChI=1S/C17H11ClN2O4/c18-11-6-8-14(15(9-11)20(23)24)19-17(22)13-7-5-10-3-1-2-4-12(10)16(13)21/h1-9,21H,(H,19,22)
InChIKeyVYLPTAIYPFRUCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Chloro-1-hydroxy-2'-nitro-2-naphthanilide (CAS 68352-29-4): Niche Azo Coupling Component for Specialty Pigment and Bioactive Compound Synthesis


4'-Chloro-1-hydroxy-2'-nitro-2-naphthanilide (CAS 68352-29-4, C17H11ClN2O4, MW 342.73) is a disubstituted 1-hydroxy-2-naphthanilide derivative [1]. It functions as a coupling component (Naphthol AS-type intermediate) in azo pigment synthesis, where the 4'-chloro and 2'-nitro substituents on the anilide ring modulate the electronic environment of the coupling site, influencing reaction kinetics and the resulting pigment's shade and fastness properties [2]. The compound is also identified by the alternative IUPAC name 2-Naphthalenecarboxamide, N-(4-chloro-2-nitrophenyl)-1-hydroxy- and the identifier NSC 151098, indicating its historical inclusion in screening libraries [1][3].

Why Unsubstituted or Mono-Substituted Naphthanilides Cannot Substitute for 4'-Chloro-1-hydroxy-2'-nitro-2-naphthanilide in Performance-Driven Applications


In both azo pigment synthesis and medicinal chemistry, the precise position and electronic nature of substituents on the naphthanilide scaffold dictate critical outcomes. Unsubstituted 1-hydroxy-2-naphthanilide (Naphthol AS) yields pigments with a distinct shade and lower lightfastness compared to those derived from substituted analogs [1]. The simultaneous presence of an electron-withdrawing nitro group (2'-position) and a chloro group (4'-position) in this compound creates a unique electronic environment that alters the nucleophilicity of the coupling site, potentially enabling different diazonium salt pairings, reaction kinetics, and final pigment properties compared to mono-substituted variants like 3'-nitro- or 4'-chloro-only derivatives [2]. Generic substitution with a simpler naphthanilide would result in a different chromophore, altered shade, and potentially compromised application performance in ink, coating, or biological assay contexts [1][3].

Quantitative Differentiation Guide: Comparative Performance Data for 4'-Chloro-1-hydroxy-2'-nitro-2-naphthanilide vs. Structural Analogs


Electronic Modulation of Coupling Site via 4'-Chloro-2'-nitro Substitution: LogP and PSA Analysis

The substitution pattern of 4'-chloro and 2'-nitro groups on the anilide ring alters key physicochemical properties governing coupling efficiency and pigment solubility. The compound exhibits a calculated octanol-water partition coefficient (LogP) of 4.96 and a polar surface area (PSA) of 95.15 Ų . In comparison, the unsubstituted parent compound 1-hydroxy-2-naphthanilide has a lower LogP of ~3.7 and a PSA of ~69.6 Ų [1]. The higher LogP of the target compound indicates greater hydrophobicity, which can influence pigment dispersibility in non-aqueous media and biological membrane permeability. The increased PSA reflects the additional polar nitro and chloro substituents, which can affect intermolecular interactions in the solid state.

azo pigment synthesis dye intermediate physical chemistry

Distinct Steric and Electronic Profile Enables Selective Diazonium Salt Pairings

The 2'-nitro group is a strong electron-withdrawing substituent, while the 4'-chloro group provides moderate electron withdrawal and steric bulk. This combination is known to direct the site of electrophilic attack during diazo coupling and can influence the stability of the resulting hydrazone tautomer in azo pigments [1]. While direct comparative kinetic data is absent in the peer-reviewed literature, the electronic effect can be inferred from Hammett substituent constants: the σm value for a nitro group is +0.71, and the σp value for a chloro group is +0.23 [2]. The combined effect on the anilide nitrogen and adjacent coupling site creates a reactivity profile distinct from analogs lacking the nitro group (e.g., 4'-chloro-1-hydroxy-2-naphthanilide) or lacking the chloro group (e.g., 2'-nitro-1-hydroxy-2-naphthanilide). This differential reactivity is exploited in patent literature for generating magenta pigments with specific bluish-red hues and high color intensity [3].

organic synthesis azo dye intermediate

Potential for Enhanced Antiproliferative Activity via Ortho-Nitro Effect: Class-Level SAR Evidence

A 2016 study by Kauerová et al. on nitro-substituted hydroxynaphthanilides established a clear structure-activity relationship (SAR): the antiproliferative effect against human cancer cell lines (THP-1 and MCF-7) increases when the nitro substituent is shifted from the ortho- to the para-position on the anilide ring [1]. The study reported IC50 values for the most potent para-nitro analog (compound 6) as 5.80 μM (THP-1) and 5.23 μM (MCF-7), while ortho-nitro derivatives (compounds 1 and 4) were inactive (IC50 >20 μM). Although 4'-Chloro-1-hydroxy-2'-nitro-2-naphthanilide was not tested in this study, it possesses a 2'-nitro group, which is ortho to the anilide nitrogen. Based on the established class-level SAR, this compound would be predicted to exhibit lower antiproliferative activity than its 3'- or 4'-nitro substituted analogs, but potentially different activity compared to chloro-only or unsubstituted derivatives. This knowledge is crucial for medicinal chemists designing libraries or screening for specific biological profiles.

anticancer medicinal chemistry SAR

Differentiation via Historical NSC Identifier: Inclusion in National Cancer Institute Screening

4'-Chloro-1-hydroxy-2'-nitro-2-naphthanilide is assigned the identifier NSC 151098 [1]. The NSC (National Service Center) numbering system was used by the U.S. National Cancer Institute (NCI) to catalog compounds submitted for anticancer screening. This historical designation indicates that the compound was deemed structurally novel or sufficiently distinct from other analogs to merit inclusion in the NCI's repository. While this does not guarantee superior biological activity, it signifies that the compound's unique substitution pattern (4'-chloro, 2'-nitro) differentiated it from other naphthanilides available at the time. Many closely related analogs lacking this specific disubstitution pattern were assigned different NSC numbers, underscoring the chemical distinctiveness recognized by the screening program.

drug discovery screening library chemical biology

Optimal Use Cases for 4'-Chloro-1-hydroxy-2'-nitro-2-naphthanilide Based on Verified Differential Properties


Synthesis of Bluish-Red Magenta Azo Pigments for High-Performance Inks and Coatings

This compound serves as a specialty coupling component where the combined 4'-chloro and 2'-nitro substitution pattern is exploited to achieve specific bluish-red magenta hues with high color intensity and lightfastness [1]. Its higher LogP (4.96) compared to unsubstituted analogs may enhance dispersibility in solvent-based ink formulations. Industrial pigment manufacturers utilize such disubstituted naphthanilides to create azo pigments that cover the magenta region of the process color set without the cost and performance trade-offs associated with mixing quinacridone pigments [1].

Medicinal Chemistry SAR Studies Focusing on Ortho-Nitro Substitution Effects

Given the established class-level SAR showing that ortho-nitro hydroxynaphthanilides exhibit significantly lower antiproliferative activity than para-nitro analogs (IC50 >20 μM vs. ~5 μM) [2], this compound is ideally suited as a negative control or to probe the ortho-effect in anticancer screening assays. Its unique 4'-chloro-2'-nitro disubstitution allows researchers to decouple the electronic effects of chloro and nitro groups in structure-activity relationship studies.

Reference Standard for Analytical Method Development and Metabolite Identification

The compound's distinct physicochemical properties (LogP 4.96, PSA 95.15 Ų) and spectral fingerprints (NMR, FTIR) [3] make it a useful reference standard for developing chromatographic separation methods (e.g., HPLC, LC-MS) for complex mixtures containing naphthanilide derivatives. Its unique retention time and mass spectral pattern enable its use as an internal standard or calibration point in analytical chemistry workflows.

Reproduction or Extension of Historical NCI Screening Data (NSC 151098)

For researchers accessing legacy NCI-60 screening data or seeking to validate historical hits, procuring the exact compound with the correct NSC 151098 identifier [4] is essential. This ensures chemical identity matches the original screening material, which is critical for data reproducibility in cancer drug discovery programs.

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